Lucidenic acid E
説明
Lucidenic acid E is a terpenoid derived from Ganoderma lucidum . It exhibits potent anti-inflammatory, anti-tumor, and anti-diabetic activities . It has demonstrated the ability to impede in vitro cancer cell growth, indicating its potential therapeutic value .
Synthesis Analysis
Ganoderic acids, including Lucidenic acid E, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic acid biosynthesis .Molecular Structure Analysis
The molecular formula of Lucidenic acid E is C29H40O8 . Its molecular weight is 516.62 . The structure of Lucidenic acid E is classified under Terpenoids Triterpenes .Physical And Chemical Properties Analysis
Lucidenic acid E has a molecular weight of 516.62 and a molecular formula of C29H40O8 . The elemental analysis shows that it contains Carbon (67.42%), Hydrogen (7.80%), and Oxygen (24.77%) .科学的研究の応用
1. Anti-Cancer Properties
- Lucidenic acid E, along with other triterpenoids from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various tumor cells, indicating potential as an anti-cancer agent (Wu, Shi, & Kuo, 2001).
2. Apoptosis Induction in Leukemia Cells
- Studies have shown that lucidenic acids from Ganoderma lucidum can induce apoptosis in leukemia cells, particularly highlighting the role of lucidenic acid B in this process. Although not directly related to lucidenic acid E, this points to the broader potential of lucidenic acids in cancer therapy (Hsu, Yu, & Yen, 2008).
3. Inhibitory Effects on Virus Activation
- Lucidenic acids have shown inhibitory effects on Epstein-Barr virus activation, suggesting potential antiviral applications. This research, while not isolating lucidenic acid E specifically, indicates the broader scope of lucidenic acids in antiviral research (Iwatsuki et al., 2003).
4. Anti-Invasive Effects
- Lucidenic acids isolated from Ganoderma lucidum have been studied for their anti-invasive effects on human hepatoma carcinoma cells. This research provides insights into the potential use of lucidenic acids, including lucidenic acid E, in inhibiting cancer cell invasion (Weng et al., 2007).
5. Pharmacological Activities Overview
- A comprehensive review on lucidenic acids from Ganoderma lucidum details their sources, structures, and various pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties. This review encompasses the scope of research on lucidenic acids, providing a broader context for understanding the potential applications of lucidenic acid E (Zheng et al., 2023).
6. Anticomplement Activity
- Research on terpenoids from Ganoderma lucidum spores, including lucidenic acids, has explored their anticomplement activity, which could be relevant in immune response modulation (Min et al., 2001).
7. Chemopreventive Agent for Tumorigenesis and Metastasis
- Lucidenic acid-rich extracts from Ganoderma lucidum have been studied for their potential as chemopreventive agentsin tumorigenesis and metastasis, particularly in the context of hepatocellular carcinoma. This indicates a broader potential for lucidenic acid E in cancer prevention and treatment (Weng, Chau, Yen, Liao, & Chen, 2009).
8. Anti-Inflammatory and Anti-Tumor-Promoting Effects
- A study on triterpene acids from Ganoderma lucidum, including lucidenic acids, assessed their anti-inflammatory and anti-tumor-promoting effects, further highlighting the potential therapeutic applications of these compounds (Akihisa et al., 2007).
9. Inhibition of Cancer Cell Invasion
- Lucidenic acid has been specifically studied for its role in inhibiting the invasion of hepatoma cells, providing insights into the mechanism of action and potential therapeutic applications in cancer treatment (Weng, Chau, Hsieh, Yang, & Yen, 2007).
10. Antioxidative Activity
- Lucidenic acids, among other compounds from Ganoderma lucidum, have been examined for their antioxidative activity, suggesting potential applications in combating oxidative stress-related diseases (Zhu et al., 1999).
Safety And Hazards
特性
IUPAC Name |
(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,19+,25-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCIAWQVXVATP-VWXYMJEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316825 | |
Record name | Lucidenic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidenic acid E | |
CAS RN |
98665-17-9 | |
Record name | Lucidenic acid E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98665-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucidenic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUCIDENIC ACID E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL816P10I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。